

# Comprehensive Characterization Protocol: 4-(Difluoromethoxy)-2-fluorobenzoic Acid

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## Compound of Interest

Compound Name: 4-(Difluoromethoxy)-2-fluorobenzoic acid

CAS No.: 1017779-52-0

Cat. No.: B1319558

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## Executive Summary & Molecule Profile

This Application Note details the analytical framework for **4-(Difluoromethoxy)-2-fluorobenzoic acid**, a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and metabolic modulators.

The presence of the difluoromethoxy (-OCHF

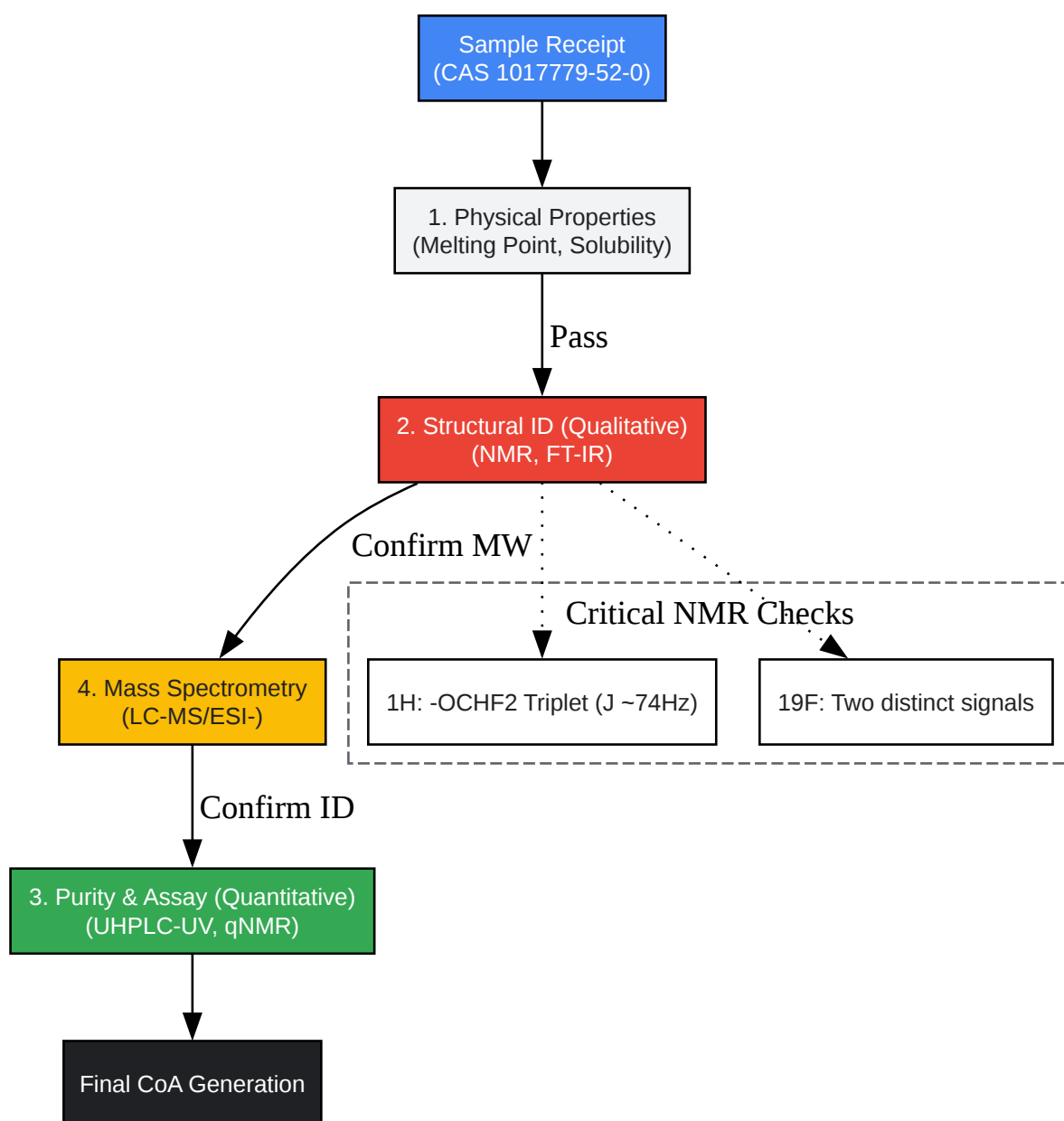
) group introduces unique lipophilic hydrogen bond donor/acceptor properties, while the ortho-fluorine atom modulates the acidity (pKa) and metabolic stability of the benzoic acid core. Accurate characterization requires specific attention to fluorine-proton coupling constants in NMR and ionization suppression in LC-MS.

## Target Molecule Data

Property	Specification
Chemical Name	4-(Difluoromethoxy)-2-fluorobenzoic acid
CAS Number	1017779-52-0
Molecular Formula	C
	H
	F
	O
Molecular Weight	206.12 g/mol
Appearance	White to off-white crystalline solid
Predicted pKa	~3.5 (Acidic due to electron-withdrawing F and OCHF )

## Analytical Workflow Strategy

The characterization logic follows a "coarse-to-fine" resolution path, moving from bulk property verification to atomic-level structural confirmation.



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Figure 1: Analytical workflow for the characterization of fluorinated benzoic acid derivatives.

## Protocol 1: Structural Identification (NMR Spectroscopy)

Objective: Unequivocal assignment of the difluoromethoxy group and the aromatic substitution pattern. Expert Insight: The difluoromethoxy proton (

) is the diagnostic "fingerprint." It exhibits a massive geminal coupling constant (

) that is unmistakable.

## A. Sample Preparation[3][4][5][6][7]

- Solvent: DMSO-d

(Preferred).[1][2] The carboxylic acid proton is often invisible in CDCl

due to exchange broadening but forms a sharp singlet or broad hump at >13 ppm in DMSO.

- Concentration: 10-15 mg in 0.6 mL solvent.

## B. <sup>1</sup>H NMR Parameters (400 MHz or higher)

- Spectral Window: -2 to 16 ppm.

- Key Signals:

- Carboxylic Acid (-COOH):

13.0–13.5 ppm (Broad Singlet).

- Difluoromethoxy Proton (-OCHF

):

7.0–7.6 ppm.[2]

- Multiplicity: Triplet (coupling to two equivalent

F nuclei).

- Coupling Constant (

): 72–75 Hz. Note: This peak often looks like two small peaks separated by a wide gap; do not mistake it for two impurities.

- Aromatic Protons: Three protons in the region

7.0–8.0 ppm.

- Look for 1,2,4-substitution splitting (d, dd, or m).

## C. F NMR Parameters (376 MHz)

Critical for Purity:

F NMR is superior for detecting des-fluoro impurities or regioisomers.

- Decoupling: Run both proton-coupled and proton-decoupled experiments.
- Key Signals:
  - Aromatic Fluorine (2-F):  
-105 to -115 ppm (Multiplet).
  - Difluoromethoxy Fluorines (-OCHF):  
-80 to -85 ppm.
    - Multiplicity: Doublet (coupling to the single geminal proton).
    - Integration: 2F relative to the 1F aromatic signal.

## Protocol 2: Purity Assessment (UHPLC-UV)

Objective: Quantify purity and detect synthetic byproducts (e.g., phenol precursors). Challenge: Fluorinated compounds often show "fronting" on standard C18 columns due to poor wetting or secondary interactions.

## Method Parameters

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 $\mu$ m, 4.6 x 100 mm) OR PFP (Pentafluorophenyl) for enhanced selectivity of isomers.
Mobile Phase A	0.1% Formic Acid in Water (Acidic pH ensures R-COOH stays protonated/retained).
Mobile Phase B	Acetonitrile (ACN).
Flow Rate	1.0 mL/min.
Column Temp	30°C.
Detection	UV at 254 nm (aromatic ring) and 210 nm (general).

## Gradient Table

Time (min)	% Mobile Phase B	Description
0.0	5	Equilibration
2.0	5	Isocratic Hold (Elute polar salts)
12.0	95	Linear Ramp
15.0	95	Wash
15.1	5	Re-equilibration
20.0	5	End

Troubleshooting Tip: If the peak tails significantly, increase the buffer strength (e.g., use 10 mM Ammonium Formate pH 3.0 instead of just formic acid) to mask silanol interactions.

## Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight. Mode: Electrospray Ionization, Negative Mode (ESI-).

- Rationale: Carboxylic acids ionize readily by losing a proton ( ).
- Expected Mass:
  - Exact Mass (Neutral): 206.02
  - Observed Ion ( ): 205.01 m/z
- Fragmentation (MS/MS):
  - Loss of CO  
(M - 44): Peak at ~161 m/z.
  - Loss of HF (M - 20): Common in fluorinated aromatics.

## Protocol 4: Impurity Profiling

When analyzing CAS 1017779-52-0, watch for these specific process impurities:

- 4-Hydroxy-2-fluorobenzoic acid: The hydrolysis product of the difluoromethoxy group.
  - Detection: Elutes much earlier (more polar) on RP-HPLC.
- 3-Fluoro-1-(difluoromethoxy)benzene: The decarboxylated product.
  - Detection: Elutes later (less polar, no COOH).
- Regioisomers: 2-(Difluoromethoxy)-4-fluorobenzoic acid.
  - Detection: Requires PFP column or  
F NMR to distinguish.

## References

- CAS Registry. "**4-(Difluoromethoxy)-2-fluorobenzoic acid** - CAS 1017779-52-0." Chemical Abstracts Service.
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- Thermo Fisher Scientific. "Fast analysis of benzoic acids using a reversed-phase HPLC-UV method." AppsLab Library.
- United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance." (Standard for qNMR).

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## Sources

- [1. 2-Fluorobenzoic acid\(445-29-4\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. 4-Bromo-2-fluorobenzoic acid\(112704-79-7\) 1H NMR \[m.chemicalbook.com\]](#)
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